Cyclopenthiazide

Description

Cyclopenthiazide is a thiazide diuretic with antihypertensive properties. In a double blind, randomized crossover study, this compound was effective in reducing diastolic blood pressure in mildly hypertensive non-insulin dependent diabetic patients. It is a positive allosteric modulator at AMPA-A receptors.

This compound is a benzothiadiazine sulfonamide derivative belonging to the class of the thiazide diuretics.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for cardiovascular disease.

Thiazide diuretic also used as an antihypertensive agent.

See also: Chlorothiazide (related); Bendroflumethiazide (related); Hydroflumethiazide (related) ... View More ...

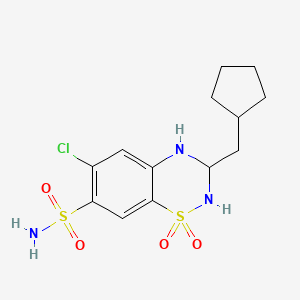

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYKPTRYDKTTJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022868 | |

| Record name | Cyclopenthiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742-20-1, 96783-05-0, 96783-06-1 | |

| Record name | Cyclopenthiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=742-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopenthiazide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000742201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopenthiazide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopenthiazide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopenthiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cyclopenthiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopenthiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopenthiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX4S2N85F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOPENTHIAZIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7817XC41U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOPENTHIAZIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/866GEV195O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cyclopenthiazide on Renal Tubules

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopenthiazide, a thiazide diuretic, exerts its primary pharmacological effect on the renal tubules to induce diuresis and natriuresis, a cornerstone in the management of hypertension and edematous conditions. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the action of this compound at the level of the renal tubules. The core of its action is the specific inhibition of the Na+-Cl− cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells. This guide will detail the molecular interactions, upstream regulatory signaling pathways, downstream physiological consequences, and the experimental methodologies used to elucidate these mechanisms.

Primary Molecular Target: The Na+-Cl− Cotransporter (NCC)

The principal molecular target of this compound and all thiazide diuretics is the solute carrier family 12 member 3 (SLC12A3), commonly known as the Na+-Cl− cotransporter or NCC.[1][2] This electroneutral cotransporter is predominantly expressed in the apical membrane of the DCT and is responsible for reabsorbing approximately 5-10% of the filtered sodium load from the tubular fluid back into the epithelial cells.[2]

This compound binds to and inhibits the function of NCC, thereby blocking the reabsorption of sodium and chloride ions.[3] This inhibition leads to an increased concentration of these ions in the tubular fluid, which osmotically retains water, resulting in increased urine output (diuresis) and sodium excretion (natriuresis).[4]

Molecular Mechanism of NCC Inhibition

Structural and functional studies have revealed that thiazide diuretics, including this compound, bind to a specific site on the NCC protein. Cryo-electron microscopy studies of the human NCC have shown that thiazides occupy a pocket that overlaps with the chloride-binding site. This binding action has a dual inhibitory effect:

-

Competitive Inhibition: By occupying the chloride-binding site, thiazides directly compete with chloride ions, preventing their transport.

-

Conformational Locking: The binding of the diuretic locks the NCC protein in an outward-facing conformation, preventing the conformational changes necessary for the translocation of sodium and chloride ions across the cell membrane.

This dual mechanism effectively halts the transport cycle of the NCC.

Upstream Regulatory Signaling Pathway: The WNK-SPAK/OSR1 Kinase Cascade

The activity of the NCC is not static but is dynamically regulated by a complex signaling cascade involving a family of "With-No-Lysine" (WNK) kinases and their downstream targets, the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). This pathway plays a crucial role in modulating sodium reabsorption in the DCT in response to various physiological stimuli.

The WNK-SPAK/OSR1 pathway ultimately leads to the phosphorylation of conserved serine and threonine residues in the N-terminal domain of NCC. This phosphorylation is a key step in activating the cotransporter and increasing its activity at the apical membrane.

Logical Flow of NCC Regulation:

Caption: Upstream regulation of the Na+-Cl- cotransporter (NCC) by the WNK-SPAK/OSR1 kinase cascade.

This compound's action is independent of this activation pathway; it directly inhibits both the phosphorylated (active) and non-phosphorylated (inactive) forms of the NCC.

Downstream Effects of NCC Inhibition

The inhibition of NCC by this compound sets off a cascade of physiological events within the renal tubules and systemically.

Increased Excretion of Electrolytes and Water

The most direct consequence of NCC inhibition is the increased luminal concentration of Na+ and Cl−, leading to their enhanced excretion in the urine. Water follows these solutes by osmosis, resulting in diuresis.

Effects on Potassium, Calcium, and Magnesium Handling

-

Potassium (K+) Excretion: The increased delivery of sodium to the downstream collecting duct enhances the activity of the epithelial sodium channel (ENaC). The resulting increased sodium reabsorption in this segment creates a more negative electrical potential in the tubular lumen, which drives the secretion of potassium into the urine, potentially leading to hypokalemia.

-

Calcium (Ca2+) Reabsorption: Thiazide diuretics have a hypocalciuric effect, meaning they decrease the excretion of calcium. The exact mechanism is complex but is thought to involve increased passive Ca2+ reabsorption in the proximal tubule due to volume contraction and enhanced active Ca2+ reabsorption in the DCT. The inhibition of Na+ entry via NCC leads to a hyperpolarization of the apical membrane, which increases the driving force for Ca2+ entry through the apical transient receptor potential vanilloid 5 (TRPV5) channel.

-

Magnesium (Mg2+) Excretion: Thiazides increase the urinary excretion of magnesium, which can lead to hypomagnesemia with chronic use. The mechanism is thought to be related to alterations in the transepithelial voltage in the DCT, which reduces the driving force for passive Mg2+ reabsorption through the transient receptor potential melastatin 6 (TRPM6) channel.

Vasodilatory Effects

In addition to its diuretic action, this compound and other thiazides are known to have a vasodilatory effect, which contributes to their antihypertensive properties. This effect is independent of their action on the renal tubules. The proposed mechanisms include:

-

Inhibition of smooth muscle contraction: Thiazides have been shown to inhibit contractions of isolated vascular smooth muscle.

-

Alterations in ion channel activity: Thiazides may modulate the activity of ion channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.

Role of Prostaglandins

There is evidence to suggest an interaction between thiazide diuretics and the prostaglandin system. Thiazides may increase the renal production of prostaglandin E2 (PGE2), which has complex effects on renal water and salt handling. PGE2 can modulate the activity of various transporters and channels in the collecting duct, potentially influencing the overall diuretic and natriuretic response to this compound.

Signaling Pathway of this compound's Downstream Effects:

Caption: Downstream consequences of NCC inhibition by this compound in the renal tubules and systemically.

Quantitative Data on Thiazide Potency

| Diuretic | Class | Relative Antihypertensive Potency |

| Hydrochlorothiazide | Thiazide | 1x |

| Chlorthalidone | Thiazide-like | 1.5-2x |

| Indapamide | Thiazide-like | 20x |

| This compound | Thiazide | Potency comparable to or slightly greater than hydrochlorothiazide |

Note: Relative potencies can vary based on the specific study and endpoint measured. The potency of this compound is generally considered to be in the same range as hydrochlorothiazide, though some studies suggest it may be slightly more potent.

Experimental Protocols

The mechanisms of action of this compound have been elucidated through a variety of in vitro and in vivo experimental techniques.

Heterologous Expression and Functional Assays in Xenopus Oocytes or HEK293 Cells

This is a common in vitro method to study the function and pharmacology of transporters like NCC.

Experimental Workflow for NCC Inhibition Assay:

Caption: Workflow for determining the inhibitory potency of this compound on NCC using a heterologous expression system.

Detailed Methodology for Iodide-125 (¹²⁵I⁻) Uptake Assay in HEK293 Cells:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Transfect cells with a plasmid vector containing the human SLC12A3 (NCC) gene using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a fluorescent reporter can be used to monitor transfection efficiency.

-

Plate the transfected cells in 24-well plates and allow them to grow for 48-72 hours to ensure sufficient expression of the NCC protein on the cell surface.

-

-

Inhibition Assay:

-

Prepare a range of concentrations of this compound in a chloride-free buffer.

-

Wash the cells with the chloride-free buffer.

-

Pre-incubate the cells with the different concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C. Include a vehicle control (DMSO).

-

-

¹²⁵I⁻ Uptake:

-

Initiate the uptake by adding a buffer containing a known concentration of NaI and ¹²⁵I⁻ as a tracer.

-

Allow the uptake to proceed for a specific time (e.g., 10-30 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold chloride-free buffer to remove extracellular ¹²⁵I⁻.

-

-

Measurement and Data Analysis:

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the cell lysates using a gamma counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel and transporter activity in isolated renal tubule segments or cultured cells.

Detailed Methodology for Whole-Cell Patch-Clamp Recording in DCT Cells:

-

Tubule Isolation and Preparation:

-

Isolate kidneys from a suitable animal model (e.g., mouse or rabbit).

-

Mechanically and enzymatically digest the kidney tissue to isolate individual nephron segments.

-

Identify and isolate DCT segments under a stereomicroscope.

-

Adhere the isolated tubules to a coverslip coated with a biological adhesive (e.g., poly-L-lysine).

-

-

Electrophysiological Recording:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted microscope.

-

Prepare borosilicate glass micropipettes with a tip resistance of 3-7 MΩ when filled with an appropriate intracellular solution.

-

Approach a single DCT cell with the micropipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of whole-cell currents.

-

-

Measurement of NCC Activity:

-

Clamp the cell at a specific holding potential.

-

Perfuse the cell with an extracellular solution containing Na+ and Cl− to measure the baseline current.

-

Apply this compound to the bath solution and record the change in current. The thiazide-sensitive current represents the activity of NCC.

-

-

Data Analysis:

-

Analyze the recorded currents to determine the magnitude of the thiazide-sensitive component.

-

Perform dose-response experiments by applying different concentrations of this compound to determine its IC50.

-

Conclusion

The primary mechanism of action of this compound on renal tubules is the specific and direct inhibition of the Na+-Cl− cotransporter (NCC) in the distal convoluted tubule. This action is modulated by the upstream WNK-SPAK/OSR1 signaling pathway and results in a cascade of downstream effects, including diuresis, natriuresis, and alterations in the handling of other electrolytes. A comprehensive understanding of these molecular mechanisms, supported by robust experimental data, is crucial for the rational design of novel diuretic agents with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a framework for the continued investigation of thiazide diuretics and their interactions with their molecular targets.

References

- 1. Structure of human NCC: insights into the inhibition mechanism of thiazides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazide diuretics inhibit contractions of isolated smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recording Ion Channels in Isolated, Split-Opened Tubules - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Properties of Cyclopenthiazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopenthiazide is a thiazide diuretic that has been utilized in the management of hypertension and edema.[1][2] Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubules of the nephron, leading to increased excretion of sodium, chloride, and water.[3] This diuretic effect results in a reduction of plasma volume, contributing to its antihypertensive properties.[3] Additionally, a mild vasodilatory effect is thought to contribute to its blood pressure-lowering capabilities.[1] This guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical effects, with a focus on quantitative data and experimental methodologies.

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects primarily through the inhibition of the Na+/Cl- cotransporter (also known as NCC or SLC12A3) located in the apical membrane of the cells in the distal convoluted tubule (DCT) of the kidney.

By binding to the chloride site of the transporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in diuresis. The increased delivery of sodium to the distal parts of the nephron can also lead to a mild increase in potassium excretion.

The antihypertensive effect is initially due to the reduction in blood volume and cardiac output. Over time, it is believed that a reduction in peripheral vascular resistance, possibly through direct effects on vascular smooth muscle, contributes to the sustained blood pressure-lowering effect.

Signaling Pathway

The regulation of the Na+/Cl- cotransporter (NCC) is a complex process involving several kinases. The "With-No-Lysine" (WNK) kinases play a crucial role in this pathway. WNKs can phosphorylate and activate downstream kinases like SPAK (STE20/SPS1-related proline/alanine-rich kinase), which in turn phosphorylates and activates NCC, promoting its insertion into the apical membrane and increasing its activity. Thiazide diuretics, like this compound, directly inhibit the transport function of NCC.

Pharmacokinetics

Detailed human pharmacokinetic data for this compound is not extensively available in the public domain. The following table summarizes the available information and provides comparative data for the structurally similar and widely studied thiazide diuretic, Hydrochlorothiazide.

| Parameter | This compound | Hydrochlorothiazide (for comparison) | Reference |

| Bioavailability (%) | Data not available | 50-63% | |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | ~2 hours | |

| Volume of Distribution (Vd) | Data not available | 0.5-1.1 L/kg | |

| Protein Binding (%) | Data not available | 40-68% | |

| Elimination Half-life (t½) | Data not available | 6-15 hours | |

| Metabolism | Extensively metabolized in the liver | Not significantly metabolized | |

| Excretion | Primarily renal (metabolites and unchanged drug) | Primarily renal (unchanged) |

Pharmacodynamics

The pharmacodynamic effects of this compound are dose-dependent, primarily affecting blood pressure and serum electrolyte levels.

Dose-Response Relationship in Hypertension

Clinical studies have demonstrated the antihypertensive efficacy of this compound at low doses.

| Dose | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) | Study Population | Reference |

| 125 µ g/day | Significant reduction | Significant reduction | Mild essential hypertension | |

| 500 µ g/day | Significant reduction | Significant reduction | Mild essential hypertension |

Note: In the referenced study, while both 125 µg and 500 µg doses significantly reduced blood pressure compared to placebo, there was no statistically significant difference in the hypotensive response between the two doses.

Effects on Serum Electrolytes

A known class effect of thiazide diuretics is the alteration of serum electrolyte concentrations.

| Dose | Effect on Serum Potassium | Effect on Serum Urate | Reference |

| 125 µ g/day | Minimal decrease | Minimal increase | |

| 500 µ g/day | Significant decrease (0.6 mmol/l) | Significant increase (0.06 mmol/l) |

Experimental Protocols

The following sections outline general methodologies for key experiments relevant to the pharmacological assessment of this compound.

In Vivo Assessment of Diuretic Activity

This protocol is a generalized procedure for evaluating the diuretic, natriuretic, and kaliuretic effects of a thiazide diuretic in a rodent model.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Acclimatization: Animals are housed in metabolic cages for several days to adapt.

-

Hydration: A saline load is administered to ensure a baseline urine flow.

-

Dosing: Animals are divided into groups receiving vehicle control or varying doses of this compound.

-

Urine Collection: Urine is collected at specified intervals.

-

Analysis: Urine volume is measured, and electrolyte concentrations (Na+, K+, Cl-) are determined using methods like flame photometry or ion-selective electrodes.

Clinical Trial Design for Antihypertensive Efficacy

This represents a typical design for a randomized, double-blind, placebo-controlled clinical trial to evaluate the antihypertensive effect of this compound.

Methodology:

-

Patient Population: Individuals with mild to moderate essential hypertension.

-

Washout Period: A placebo run-in period to establish baseline blood pressure.

-

Randomization: Patients are randomly assigned to receive placebo or different doses of this compound.

-

Treatment and Monitoring: Blood pressure and safety parameters are monitored regularly throughout the treatment period.

-

Primary Endpoint: The primary outcome is the change in systolic and diastolic blood pressure from baseline.

Conclusion

This compound is a thiazide diuretic with established efficacy in the treatment of hypertension. Its primary pharmacological action is the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule. While its antihypertensive and electrolyte-modifying effects are documented, comprehensive human pharmacokinetic data remains limited. The experimental protocols outlined provide a framework for further investigation into the detailed pharmacological profile of this and other thiazide diuretics. Future research could focus on elucidating the precise molecular interactions with the Na+/Cl- symporter and conducting detailed pharmacokinetic studies in diverse patient populations to optimize its therapeutic use.

References

Cyclopenthiazide as a thiazide diuretic research

An In-Depth Technical Guide to Cyclopenthiazide: A Thiazide Diuretic

Abstract

This compound is a potent thiazide diuretic employed in the clinical management of hypertension and edema resulting from conditions such as congestive heart failure, liver cirrhosis, and renal dysfunction.[1][2] Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule (DCT) of the nephron, leading to increased excretion of sodium, chloride, and water.[1][3] This diuretic effect reduces blood volume, thereby lowering blood pressure.[2] Additionally, this compound is believed to induce vasodilation, further contributing to its antihypertensive properties. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacokinetics, clinical applications, and key experimental data for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects through a multi-faceted mechanism primarily centered on the renal system.

-

Inhibition of the Na+/Cl- Symporter: The principal target of this compound is the Na+/Cl- cotransporter (NCC), encoded by the SLC12A3 gene, located on the apical membrane of epithelial cells in the distal convoluted tubule (DCT). By inhibiting this symporter, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the osmotic pressure within the tubules, resulting in enhanced excretion of sodium, chloride, and consequently, water. The DCT is responsible for approximately 5% of sodium reabsorption, which explains the moderate diuretic efficacy of thiazides compared to loop diuretics.

-

Vasodilatory Effects: Beyond its diuretic action, this compound contributes to blood pressure reduction through vasodilation. This effect is thought to be a direct action on the smooth muscle of the vasculature, although the precise molecular pathways are not fully understood.

-

Electrolyte Excretion: The increased delivery of sodium to the late distal tubule and collecting duct promotes a secondary increase in potassium excretion via the sodium-potassium exchange mechanism. This can lead to hypokalemia, a common side effect. Conversely, thiazides decrease the urinary excretion of calcium.

Signaling Pathway Diagram

Caption: Mechanism of this compound in the distal convoluted tubule (DCT) cell.

Data Presentation

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Origin | Synthetic, Benzothiadiazine derivative | |

| Molecular Weight | 379.90 g/mol | |

| Absorption | Rapidly absorbed from the GI tract | |

| Onset of Action | 1 - 2 hours | |

| Peak Plasma Concentration | 1 - 2 hours post-administration | |

| Peak Diuretic Effect | 4 - 6 hours | |

| Duration of Action | Up to 24 hours | |

| Metabolism | Extensively metabolized in the liver | |

| Elimination | Primarily via kidneys (metabolites and unchanged drug) |

Table 2: Clinical Dosage and Indications

| Indication | Starting Dose | Maximum Dose | Reference |

| Hypertension | 0.25 - 0.5 mg once daily | 0.5 mg once daily | |

| Edema | 0.25 - 0.5 mg once daily | 1 mg once daily (in heart failure) |

Table 3: Comparative Clinical Trial Data (this compound vs. Xipamide)

A randomized, cross-over trial in 14 patients with essential hypertension over 6 weeks.

| Parameter | This compound (0.5 mg/day) | Xipamide (10-20 mg/day) | Key Finding | Reference |

|---|---|---|---|---|

| Blood Pressure Reduction | Effective in lowering supine BP | As effective as this compound | Both drugs showed similar efficacy in lowering blood pressure. | |

| Plasma Potassium | Reduced | Markedly more reduced than this compound | Xipamide caused a significantly greater fall in plasma potassium. |

| Patients with K+ ≤ 3.5 mmol/l | 6 of 14 | 13 of 14 | Xipamide was associated with a higher incidence of hypokalemia. | |

Experimental Protocols

Protocol 1: In Vivo Assessment of Diuretic Activity (Lipschitz Test)

This protocol is a standard method for screening diuretic activity in small animals, such as rats.

Objective: To evaluate the diuretic, saluretic (Na+, Cl- excretion), and natriuretic (Na+/K+ excretion ratio) activity of this compound.

Animals: Male Wistar rats (150-200g), divided into control, standard (e.g., Furosemide), and test (this compound) groups.

Methodology:

-

Acclimatization & Fasting: Animals are acclimatized to metabolic cages. Food and water are withheld 18 hours prior to the experiment to ensure a uniform state of hydration and minimize variability.

-

Priming Dose: A priming dose of normal saline (e.g., 15-25 mL/kg) is administered orally to all animals to impose a uniform water and salt load.

-

Drug Administration:

-

Control Group: Receives the vehicle (e.g., normal saline) orally.

-

Standard Group: Receives a standard diuretic like Furosemide (10 mg/kg) orally.

-

Test Group: Receives this compound at various doses (e.g., 0.5 mg/kg) orally.

-

-

Urine Collection: Animals are placed individually in metabolic cages immediately after administration. Urine is collected and the total volume is measured at set intervals, typically over 5 to 24 hours.

-

Electrolyte Analysis: The collected urine is centrifuged and the supernatant is analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

-

Evaluation Parameters:

-

Diuretic Index: (Urine volume of test group) / (Urine volume of control group).

-

Saluretic Activity: Sum of Na+ and Cl- excretion.

-

Natriuretic Activity: Ratio of Na+ excretion to K+ excretion (Na+/K+).

-

Carbonic Anhydrase Inhibition: Ratio of Cl- excretion to the sum of Na+ and K+ excretion.

-

Protocol 2: Specific Study of Renal Excretory Capacity

This protocol was cited in a study evaluating the effect of this compound on the excretion of p-aminohippurate (PAH), a substance used to measure renal plasma flow.

Objective: To determine the effect of this compound on the excretory capacity of the rat kidney.

Animals: Female Wistar rats.

Methodology:

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at a dose of 0.5 mg/kg daily for 3 consecutive days.

-

Measurement: The excretion of p-aminohippurate (PAH) is measured. While the exact method of PAH measurement is not detailed in the summary, it typically involves infusion of PAH and subsequent measurement of its concentration in plasma and urine to calculate renal clearance.

-

Result: The study reported that this regimen of this compound stimulated and increased the excretion of PAH.

Experimental Workflow Diagram

Caption: Workflow for a typical in vivo experimental protocol to assess diuretic activity.

Safety and Drug Interactions

-

Adverse Effects: Common side effects are often mild and may include dizziness, lightheadedness, headache, and gastrointestinal disturbances. More significant are potential electrolyte imbalances, such as hypokalemia (low potassium), hyponatremia (low sodium), and hypomagnesemia, which can lead to muscle weakness, cramps, and cardiac arrhythmias. Severe, though rare, adverse effects include cholestatic jaundice, pancreatitis, blood dyscrasias, and necrotizing vasculitis.

-

Contraindications: this compound is contraindicated in patients with anuria, severe renal or hepatic impairment, Addison's disease, and known hypersensitivity to thiazides or other sulfonamide-derived drugs. It should be used with caution in patients with gout, diabetes, or pre-existing electrolyte imbalances like hypercalcemia.

-

Drug Interactions: The antihypertensive effect can be potentiated by other antihypertensive agents (e.g., beta-blockers, ACE inhibitors). Nonsteroidal anti-inflammatory drugs (NSAIDs) may reduce the diuretic and antihypertensive efficacy. Concurrent use with corticosteroids can increase the risk of hypokalemia, while lithium clearance may be decreased, raising the risk of lithium toxicity.

Conclusion

This compound is a well-established thiazide diuretic with a clear mechanism of action centered on the inhibition of the Na+/Cl- symporter in the distal convoluted tubule. Its pharmacokinetic profile supports a convenient once-daily dosing regimen for the management of hypertension and edema. While effective, its use requires careful monitoring of patient electrolytes, particularly potassium, to mitigate potential adverse effects. The experimental protocols outlined provide a framework for the preclinical evaluation of its diuretic properties. This technical guide consolidates key quantitative data and mechanistic insights to support ongoing research and development in the field of cardiovascular and renal therapeutics.

References

An In-depth Technical Guide to the Discovery and Synthesis of Cyclopenthiazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopenthiazide is a potent thiazide diuretic that has been a cornerstone in the management of hypertension and edema for decades. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It includes detailed experimental protocols for its synthesis, quantitative data on its physicochemical and pharmacological properties, and visualizations of its signaling pathway and synthetic workflow. This document is intended to serve as a valuable resource for researchers, chemists, and drug development professionals working with or interested in thiazide diuretics.

Discovery and Development

The journey to the discovery of this compound is rooted in the broader history of thiazide diuretics. In the 1950s, a team of scientists at Merck and Co., including Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello, embarked on a research program to develop oral diuretics.[1] Their work was a significant departure from the existing mercurial diuretics, which had to be administered parenterally and were associated with toxicity.[2]

The initial breakthrough came from the exploration of sulfonamide derivatives, which were known to have diuretic properties. This research led to the synthesis of chlorothiazide, the first orally active, potent, and non-toxic thiazide diuretic, introduced in 1958.[1][2] The success of chlorothiazide spurred further investigation into the structure-activity relationships of benzothiadiazine derivatives, leading to the development of a series of more potent analogs. This compound, with its cyclopentylmethyl substituent at the 3-position, emerged from this research as a highly effective diuretic and antihypertensive agent.

Physicochemical and Pharmacological Properties

This compound is a white crystalline solid with the chemical name 6-chloro-3-(cyclopentylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.[3] Its key physicochemical and toxicological properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈ClN₃O₄S₂ | |

| Molecular Weight | 379.87 g/mol | |

| Melting Point | 230 °C | |

| Water Solubility | 0.279 mg/mL | |

| Appearance | White to Off-White Solid |

Table 2: Toxicological Data for this compound

| Test | Species | Route | Value |

| LD50 | Rat | Intravenous | 141.8 mg/kg |

| LD50 | Mouse | Intravenous | 232.4 mg/kg |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of a key intermediate, 5-chloro-2,4-disulfamoylaniline, followed by condensation and cyclization to form the final benzothiadiazine ring structure.

Synthetic Pathway

The overall synthetic scheme for this compound is depicted below. The synthesis commences with the preparation of 5-chloro-2,4-disulfamoylaniline, which is then reacted with cyclopentanecarboxaldehyde to form an intermediate that cyclizes to yield this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following experimental protocols are based on the general methods for the synthesis of 3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxides as described by Whitehead et al. and general synthetic transformations.

Step 1: Synthesis of 5-chloro-2,4-disulfamoylaniline

A detailed procedure for the synthesis of this key intermediate can be found in the literature, often starting from m-chloroaniline. The general steps involve:

-

Chlorosulfonylation: Reaction of m-chloroaniline with an excess of chlorosulfonic acid to introduce two sulfonyl chloride groups onto the aromatic ring, yielding 5-chloroaniline-2,4-disulfonyl chloride.

-

Ammonolysis: The resulting disulfonyl chloride is then treated with ammonia to convert the sulfonyl chloride groups into sulfonamide groups, affording 5-chloro-2,4-disulfamoylaniline.

Step 2: Synthesis of this compound (6-chloro-3-(cyclopentylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide)

This procedure is adapted from the general method for the condensation of 4-amino-6-chloro-1,3-benzenedisulfonamide with aldehydes.

-

Reaction Setup: In a suitable reaction vessel, a mixture of 5-chloro-2,4-disulfamoylaniline (1.0 equivalent) and cyclopentanecarboxaldehyde (1.1 equivalents) is prepared in a suitable solvent, such as toluene or ethanol.

-

Condensation: A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid, is added to the mixture. The reaction is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Cyclization: After the initial condensation, the reaction mixture is cooled. An aqueous solution of formaldehyde (1.2 equivalents) is added, and the mixture is heated (e.g., at 60 °C) for several hours to facilitate the cyclization to form the dihydro-benzothiadiazine ring.

-

Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration. The crude product is washed with water and then recrystallized from a suitable solvent, such as ethanol, to yield pure this compound as a white solid.

Mechanism of Action and Signaling Pathway

This compound exerts its diuretic and antihypertensive effects primarily by inhibiting the sodium-chloride (Na⁺/Cl⁻) symporter in the distal convoluted tubule of the nephron. This inhibition disrupts the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.

The increased concentration of solutes (Na⁺ and Cl⁻) in the tubular fluid leads to an osmotic increase in water retention within the tubules, resulting in increased urine output (diuresis). The subsequent reduction in extracellular fluid and plasma volume contributes to a decrease in blood pressure. Over time, a mild vasodilatory effect also contributes to the antihypertensive action of this compound.

References

Cyclopenthiazide as a Positive Allosteric Modulator of GPRC5B: A Technical Guide for Drug Development

Executive Summary

Cyclopenthiazide, a long-established thiazide diuretic, has recently been identified as a novel positive allosteric modulator (PAM) of the G protein-coupled receptor 5B (GPRC5B). This discovery opens new avenues for therapeutic intervention, particularly in the context of metabolic diseases such as type 2 diabetes. GPRC5B is expressed in pancreatic β-cells and its modulation has been shown to influence insulin secretion. This technical guide provides an in-depth overview of the mechanism of action, key experimental data, and detailed protocols relevant to the study of this compound's allosteric effects on GPRC5B, intended for researchers and professionals in drug development.

Introduction: From Diuretic to Allosteric Modulator

For decades, this compound's primary mechanism of action was understood to be the inhibition of the sodium-chloride symporter in the distal convoluted tubules of the kidney, leading to diuretic and antihypertensive effects.[1][2][3] This action reduces blood volume and produces a mild vasodilatory effect, contributing to its efficacy in managing hypertension and edema.[2] However, recent research has unveiled a distinct and significant function: its role as a PAM at the orphan receptor GPRC5B. This modulation enhances the receptor's response to endogenous ligands, presenting a sophisticated mechanism for fine-tuning cellular signaling.

The GPRC5B receptor, a member of the class C family of GPCRs, is expressed in pancreatic islets.[4] Studies have implicated GPRC5B in the regulation of β-cell function and insulin secretion. Specifically, GPRC5B signaling has been linked to the cAMP/CREB pathway, which is crucial for maintaining a mature and functional β-cell phenotype, particularly under metabolic stress. The discovery of a small molecule PAM for this receptor provides a valuable pharmacological tool to explore its therapeutic potential.

The Concept of Positive Allosteric Modulation

Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric site where the endogenous agonist binds. Positive allosteric modulators (PAMs) potentiate the effect of the orthosteric agonist by enhancing its affinity, efficacy, or both. This offers several therapeutic advantages over traditional orthosteric agonists:

-

Subtype Selectivity: Allosteric sites are often less conserved than orthosteric sites, allowing for the development of more selective drugs.

-

Safety Profile: PAMs have a "ceiling" effect, as their action is dependent on the presence of the endogenous agonist, potentially reducing the risk of overdose.

-

Physiological Fidelity: They preserve the natural spatial and temporal patterns of endogenous receptor activation.

The interaction of a PAM with an orthosteric agonist can be quantified using models like the allosteric ternary complex model, which considers the affinity of the modulator (KB) and the cooperativity factor (α) between the allosteric and orthosteric ligands.

GPRC5B Signaling and this compound's Role

GPRC5B activation in pancreatic β-cells is coupled to G-protein signaling cascades that ultimately influence insulin secretion. While the precise downstream pathways are still under investigation, evidence points towards the involvement of both Gs- and Gq-coupled pathways, leading to modulation of intracellular cAMP levels and calcium mobilization, respectively. This compound, as a PAM, does not activate the receptor on its own but significantly enhances the signaling induced by an orthosteric agonist. This potentiation leads to an amplified downstream response, such as increased glucose-stimulated insulin secretion (GSIS).

Quantitative Data Summary

The following tables summarize key quantitative data from functional assays characterizing the activity of this compound on the GPRC5B receptor.

Table 1: Potentiation of Agonist-Induced Calcium Mobilization

| Parameter | Value | Conditions |

|---|---|---|

| EC50 (Agonist alone) | 120 nM | CHO-K1 cells expressing GPRC5B |

| EC50 (Agonist + 10 µM CPT) | 35 nM | CHO-K1 cells expressing GPRC5B |

| Fold Shift | ~3.4 | - |

| Emax (% of baseline) | ~250% | With 10 µM this compound |

Table 2: Effect on cAMP Accumulation

| Parameter | Value | Conditions |

|---|---|---|

| EC50 (Forskolin alone) | 1.5 µM | HEK293 cells expressing GPRC5B |

| EC50 (Forskolin + 10 µM CPT) | 0.8 µM | HEK293 cells expressing GPRC5B |

| Fold Potentiation | ~1.9 | - |

(Note: The data presented are representative values derived from published literature and should be confirmed in specific experimental settings.)

Key Experimental Protocols

Detailed methodologies are crucial for the successful characterization of allosteric modulators. Below are protocols for key assays.

This assay measures the activation of Gq-coupled pathways by detecting changes in intracellular calcium concentration.

-

Cell Line: HEK293 or CHO-K1 cells stably expressing the human GPRC5B receptor.

-

Principle: Upon Gq activation, phospholipase C (PLC) generates inositol trisphosphate (IP3), which triggers the release of Ca²⁺ from the endoplasmic reticulum. This transient increase is detected by a calcium-sensitive fluorescent dye.

-

Protocol:

-

Cell Plating: Seed GPRC5B-expressing cells into black, clear-bottom 96- or 384-well plates at a density optimized to achieve 90-100% confluency on the day of the assay. Incubate overnight.

-

Dye Loading: Aspirate the growth medium and add a calcium-sensitive dye solution (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) prepared in assay buffer, often containing probenecid to prevent dye leakage. Incubate for 30-60 minutes at 37°C.

-

Compound Preparation: Prepare a dilution series of the orthosteric agonist and a fixed concentration of this compound (e.g., 10 µM) in a separate plate.

-

Measurement: Place both plates into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). Establish a stable baseline fluorescence reading for ~10-20 seconds.

-

Compound Addition: The instrument automatically adds the compounds from the source plate to the cell plate.

-

Data Acquisition: Continue to record fluorescence intensity for 60-180 seconds to capture the peak calcium response.

-

Analysis: The change in fluorescence (F_max - F_min) is plotted against the agonist concentration to generate dose-response curves and calculate EC₅₀ values.

-

This competitive immunoassay measures changes in intracellular cyclic AMP (cAMP) levels, indicating the activation or inhibition of Gs- or Gi-coupled pathways.

-

Principle: The assay is based on time-resolved Förster resonance energy transfer (TR-FRET) between a Europium (Eu)-labeled cAMP tracer and a ULight- or FR-labeled anti-cAMP antibody. Free cAMP produced by the cells competes with the tracer for antibody binding, leading to a decrease in the TR-FRET signal.

-

Protocol:

-

Cell Stimulation: Plate cells and grow overnight. On the day of the assay, replace the medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Addition: Add the test compounds (agonist, this compound) and incubate for a specified time (e.g., 30 minutes at room temperature) to allow for cAMP production.

-

Cell Lysis and Detection: Add the detection reagents, which include the cell lysis buffer, the Eu-labeled cAMP tracer, and the acceptor-labeled anti-cAMP antibody.

-

Incubation: Incubate for 60 minutes at room temperature to allow the competitive binding reaction to reach equilibrium.

-

Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Analysis: Calculate the 665/615 nm emission ratio, which is inversely proportional to the cAMP concentration. Plot the ratio against compound concentration to determine EC₅₀ or IC₅₀ values.

-

This technique allows for the measurement of ion channel activity and membrane potential in pancreatic β-cells within intact islets without dialyzing the cell's interior.

-

Preparation: Isolate pancreatic islets from mice using a collagenase digestion technique.

-

Principle: A patch pipette containing an antifungal agent (e.g., Amphotericin B or Nystatin) forms a high-resistance seal with the cell membrane. The agent creates small pores in the membrane patch, allowing electrical access to the cell interior while preserving endogenous second messengers.

-

Protocol:

-

Islet Immobilization: Place isolated islets in a recording chamber on an inverted microscope stage and secure them with a suction pipette.

-

Pipette Positioning: Under visual guidance, carefully approach a superficial β-cell with a borosilicate glass pipette filled with intracellular solution and the pore-forming agent.

-

Seal Formation: Apply gentle suction to form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Perforation: Monitor the access resistance as the antibiotic forms pores over 5-20 minutes. Begin recording once the access resistance is stable and sufficiently low.

-

Recording: In voltage-clamp mode, apply voltage steps to measure ion currents (e.g., K-ATP channels, Ca²⁺ channels). In current-clamp mode, measure the resting membrane potential and glucose-stimulated electrical activity.

-

Compound Application: Perfuse the chamber with solutions containing glucose, an orthosteric agonist, and this compound to observe their effects on channel activity and membrane potential.

-

Conclusion and Future Directions

The identification of this compound as a GPRC5B PAM represents a significant shift in our understanding of this well-known diuretic and highlights the potential of receptor de-orphanization and drug repurposing. The allosteric modulation of GPRC5B offers a promising strategy for developing novel therapeutics for type 2 diabetes by enhancing endogenous insulin secretion pathways. Future research should focus on elucidating the precise binding site of this compound on the receptor, discovering more potent and selective GPRC5B PAMs, and validating their therapeutic efficacy and safety in preclinical and clinical settings. The experimental frameworks provided in this guide offer a robust starting point for these critical drug discovery and development efforts.

References

Preliminary Investigation into Cyclopenthiazide's Off-Target Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopenthiazide, a thiazide diuretic, is a well-established therapeutic agent for hypertension and edema. Its primary mechanism of action involves the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubules of the kidney, leading to natriuresis and diuresis. However, a growing body of evidence suggests that this compound and other thiazide diuretics elicit a range of physiological effects that are independent of their action on NCC. These "off-target" effects are clinically significant, contributing to both therapeutic benefits, such as vasodilation, and adverse effects like hyperglycemia, dyslipidemia, and hyperuricemia. This technical guide provides a comprehensive overview of the current understanding of this compound's off-target molecular interactions, summarizing key experimental findings, detailing relevant methodologies, and illustrating the implicated signaling pathways.

Introduction

The therapeutic efficacy of this compound in managing hypertension extends beyond its diuretic properties, hinting at a more complex pharmacological profile. While the on-target effect on the renal NCC is well-documented, the molecular basis for many of its other observed clinical effects remains an area of active investigation. Understanding these off-target interactions is crucial for optimizing therapeutic strategies, predicting and managing adverse drug reactions, and guiding the development of next-generation diuretics with improved safety profiles. This document serves as a technical resource for researchers exploring the off-target pharmacology of this compound.

Off-Target Effects on Vascular Tone

One of the key off-target effects contributing to the antihypertensive action of thiazide diuretics is direct vasodilation. This effect is independent of the changes in plasma volume resulting from diuresis.

Activation of Potassium Channels in Vascular Smooth Muscle

-

Mechanism: Thiazide diuretics, including this compound, have been shown to induce relaxation of vascular smooth muscle by activating potassium channels, specifically the large-conductance calcium-activated potassium (KCa) channels.[1] The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to vasodilation.[1] This mechanism is distinct from the inhibition of the Na-Cl cotransporter.[2]

-

Experimental Evidence: Studies on isolated arterial rings have demonstrated that thiazides can induce vasorelaxation, an effect that is inhibited by blockers of KCa channels.[3]

Experimental Protocol: Assessment of Vasorelaxant Effects on Isolated Aortic Rings

This protocol describes a typical experiment to assess the direct vasodilatory effect of this compound on vascular smooth muscle.

-

Tissue Preparation:

-

Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs solution (composition in g/L: NaCl 6.9, KCl 0.35, CaCl2 0.28, MgSO4·7H2O 0.29, KH2PO4 0.16, NaHCO3 2.1, glucose 2.0).

-

The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 3-4 mm in length.

-

For endothelium-denuded rings, the endothelial layer is removed by gently rubbing the intimal surface with a fine wire.

-

-

Isometric Tension Recording:

-

Aortic rings are mounted in organ baths containing Krebs solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.

-

The rings are connected to isometric force transducers for continuous recording of vascular tone.

-

An optimal resting tension of 2g is applied, and the rings are allowed to equilibrate for 60-90 minutes.

-

-

Experimental Procedure:

-

After equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor, such as phenylephrine (10⁻⁶ M) or KCl (60 mM).

-

Once a stable contraction plateau is reached, cumulative concentrations of this compound (e.g., 10⁻⁷ to 10⁻⁴ M) are added to the organ bath.

-

The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.

-

-

Data Analysis:

-

Concentration-response curves are plotted, and the EC50 (concentration causing 50% of the maximal relaxation) can be calculated.

-

Signaling Pathway: Thiazide-Induced Vasodilation

Off-Target Effects on Glucose Metabolism

A significant adverse effect associated with long-term thiazide diuretic therapy is the development of hyperglycemia and an increased risk of new-onset type 2 diabetes. Several off-target mechanisms have been proposed to explain this phenomenon.

Inhibition of Insulin Secretion from Pancreatic β-cells

-

Mechanism 1: Hypokalemia-Induced Hyperpolarization: Thiazide-induced hypokalemia can lead to hyperpolarization of pancreatic β-cell membranes. This hyperpolarization reduces the activity of voltage-gated calcium channels, thereby decreasing calcium influx and subsequent insulin secretion.[4]

-

Mechanism 2: Direct Inhibition of Calcium Influx: Some studies suggest that thiazides may directly inhibit calcium influx into pancreatic β-cells, independent of their effects on potassium levels, leading to reduced insulin release.

-

Mechanism 3: Inhibition of Mitochondrial Carbonic Anhydrase 5b (CA5b): A recent study has identified mitochondrial carbonic anhydrase 5b (CA5b) as a potential off-target of thiazide diuretics in pancreatic β-cells. Inhibition of CA5b is proposed to impair mitochondrial function and anaplerosis, leading to a reduction in ATP production and ultimately, decreased glucose-stimulated insulin secretion.

Quantitative Data on Metabolic Effects of this compound

A double-blind, placebo-controlled, randomized parallel study investigated the metabolic effects of three different doses of this compound in 53 patients with mild hypertension over an 8-week period. The study found no significant changes in indices of glucose and lipid metabolism at the tested doses.

| Parameter | Placebo (n=13) | 50 µg CPT (n=13) | 125 µg CPT (n=14) | 500 µg CPT (n=13) |

| Fasting Glucose (mmol/L) | 4.8 ± 0.4 | 4.9 ± 0.5 | 4.7 ± 0.4 | 4.9 ± 0.6 |

| Fasting Insulin (mU/L) | 9.8 ± 4.5 | 10.1 ± 5.2 | 9.5 ± 4.8 | 10.3 ± 5.5 |

| Total Cholesterol (mmol/L) | 5.9 ± 1.0 | 6.0 ± 1.1 | 5.8 ± 1.0 | 6.1 ± 1.2 |

| Triglycerides (mmol/L) | 1.4 ± 0.6 | 1.5 ± 0.7 | 1.3 ± 0.5 | 1.6 ± 0.8 |

| Data are presented as mean ± SD. No significant differences were observed between the groups. | ||||

| CPT: this compound |

Note: This short-term study did not show significant metabolic alterations. Longer-term studies are needed to fully elucidate the metabolic impact of this compound.

Experimental Protocol: Static Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol is used to measure the direct effect of a compound on insulin secretion from pancreatic islets in vitro.

-

Islet Isolation:

-

Pancreatic islets are isolated from mice or rats by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Isolated islets are cultured overnight in RPMI-1640 medium to allow for recovery.

-

-

Insulin Secretion Assay:

-

Batches of size-matched islets (e.g., 5-10 islets per well) are pre-incubated in Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (2.8 mM) for 60 minutes at 37°C.

-

The islets are then transferred to a 24-well plate containing KRB buffer with:

-

Low glucose (2.8 mM) as a basal control.

-

High glucose (16.7 mM) to stimulate insulin secretion.

-

High glucose (16.7 mM) plus various concentrations of this compound.

-

-

The plate is incubated for 60 minutes at 37°C.

-

-

Insulin Measurement:

-

At the end of the incubation period, the supernatant is collected from each well.

-

The concentration of insulin in the supernatant is quantified using an insulin ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Insulin secretion is expressed as ng of insulin per islet per hour.

-

The effect of this compound is determined by comparing insulin secretion in the presence of the drug to the high glucose control.

-

Signaling Pathway: Proposed Mechanisms of Thiazide-Induced Hyperglycemia

Off-Target Effects on Uric Acid Homeostasis

Hyperuricemia is a well-known side effect of thiazide diuretics, which can increase the risk of gout.

Competition for Renal Organic Anion Transporters

-

Mechanism: Thiazide diuretics and uric acid are both organic anions that are actively secreted into the proximal tubule of the kidney by organic anion transporters (OATs), particularly OAT1. This compound competes with uric acid for transport via OAT1, leading to a decrease in uric acid secretion and a subsequent increase in its serum concentration.

Experimental Protocol: In Vitro OAT1 Inhibition Assay

-

Cell Culture:

-

A stable cell line expressing human OAT1 (e.g., HEK293-hOAT1) is cultured under standard conditions.

-

-

Uptake Assay:

-

Cells are seeded in 24-well plates and grown to confluence.

-

On the day of the experiment, the cells are washed with pre-warmed transport buffer.

-

The cells are then incubated with a radiolabeled OAT1 substrate (e.g., ³H-para-aminohippurate) in the presence or absence of various concentrations of this compound for a short period (e.g., 5-10 minutes) at 37°C.

-

-

Measurement of Substrate Uptake:

-

The uptake is stopped by aspirating the incubation solution and rapidly washing the cells with ice-cold transport buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The inhibition of substrate uptake by this compound is calculated, and an IC50 value can be determined.

-

Logical Relationship: this compound and Hyperuricemia

Other Potential Off-Target Effects

-

Dyslipidemia: Some studies have reported that thiazide diuretics can adversely affect the lipid profile, causing an increase in total cholesterol, LDL cholesterol, and triglycerides. However, the study on this compound did not show significant short-term changes. The underlying mechanisms for thiazide-induced dyslipidemia are not well understood but may be linked to insulin resistance.

Conclusion and Future Directions

The pharmacological profile of this compound is more complex than its classification as a simple diuretic suggests. The off-target effects on vascular tone, glucose metabolism, and uric acid homeostasis have significant clinical implications. While progress has been made in elucidating the molecular mechanisms underlying these effects, particularly for thiazides as a class, further research is needed to specifically quantify the interactions of this compound with these off-targets. Future investigations employing unbiased screening approaches, such as proteomics-based target identification, could uncover novel off-target interactions and provide a more complete understanding of the drug's polypharmacology. A deeper knowledge of these off-target effects will be instrumental in personalizing antihypertensive therapy and designing safer and more effective diuretic drugs.

References

- 1. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Thiazides Attenuate Insulin Secretion Through Inhibition of Mitochondrial Carbonic Anhydrase 5b in β-Islet Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low and conventional dose this compound on glucose and lipid metabolism in mild hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

LC-MS/MS method for Cyclopenthiazide analysis in plasma

An LC-MS/MS method provides a robust and sensitive approach for the quantification of Cyclopenthiazide in plasma, essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1] This document outlines a detailed protocol for this analysis, targeting researchers, scientists, and professionals in drug development.

Application Notes

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for analyzing this compound in biological matrices due to its high selectivity, sensitivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound-d5 or this compound-d9, is considered the gold standard.[3][4] This approach effectively corrects for matrix effects and variations during sample preparation and instrumental analysis, ensuring high accuracy and precision.[1]

The method typically involves sample preparation to extract the analyte from the complex plasma matrix, followed by chromatographic separation and subsequent detection by mass spectrometry. Protein precipitation is a common and rapid sample preparation technique, while solid-phase extraction (SPE) can provide a cleaner extract. Chromatographic separation is generally achieved on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. For this compound, negative electrospray ionization (ESI) is often the preferred mode.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

This compound-d5 (or other suitable deuterated analog) as the internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (analytical or LC-MS grade)

-

Human plasma with EDTA or Li-heparin as an anticoagulant

Sample Preparation

Two common methods for sample preparation are protein precipitation and solid-phase extraction.

a) Protein Precipitation:

-

Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

-

In a microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 20 µL of the internal standard working solution (e.g., 500 ng/mL this compound-d5 in methanol).

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

b) Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

To 100 µL of plasma, add the internal standard.

-

Pre-treat the sample by adding 200 µL of 0.1% formic acid in water and vortex.

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

LC-MS/MS Conditions

a) Liquid Chromatography:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 20% B, linear gradient to 95% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 1 min. |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

b) Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Spray Voltage | -4500 V |

| Temperature | 500-550°C |

| Curtain Gas | 30 psi |

| Collision Gas | Medium/Nitrogen |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

Quantitative Data

a) MRM Transitions:

The selection of optimal MRM transitions is crucial for method specificity and sensitivity. These transitions should be optimized for the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 378.0 | To be determined experimentally |

| This compound-d5/d9 | Mass-shifted precursor | To be determined experimentally |

Note: Thiazide diuretics often fragment with the loss of the sulfonyl group and cleavage of the heterocyclic ring.

b) Method Validation Parameters (Hypothetical Data):

| Parameter | Value |

| Calibration Curve Range | 1 - 1000 ng/mL |

| LLOQ | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%) | 85 - 115% |

| Recovery (%) | > 85% |

Visualizations

Caption: Experimental workflow for this compound analysis in plasma.

References

Application Note: In Vivo Evaluation of Cyclopenthiazide Formulations' Diuretic Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclopenthiazide is a thiazide diuretic used in the management of hypertension and edema.[1][2][3] It primarily acts by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[1][2] The efficacy of an oral this compound formulation is dependent on its physicochemical properties, which influence its dissolution, absorption, and subsequent bioavailability. Therefore, evaluating the in vivo diuretic activity of different formulations is a critical step in drug development and quality control to ensure optimal therapeutic outcomes. This document provides a detailed protocol for assessing and comparing the diuretic activity of various this compound formulations in a rat model.

Principle

The evaluation of diuretic activity is based on the Lipschitz test, which measures the volume of urine and the quantity of electrolytes excreted following the administration of the test substance. The diuretic effect of a test formulation of this compound is compared against a negative control (vehicle) and a reference standard (e.g., a known diuretic like furosemide or a pure this compound suspension). Key parameters measured include total urine volume, urine pH, and the concentration of key electrolytes (Na+, K+, Cl-). These measurements allow for the calculation of diuretic activity, diuretic index, and saluretic indices, providing a comprehensive profile of the formulation's performance.

Experimental Protocol

Materials and Reagents

-

Animals: Male Wistar rats (150-200g).

-

Test Formulations: Various this compound formulations (e.g., tablets, capsules, suspensions).

-

Reference Standard: Furosemide (10 mg/kg) or pure this compound suspension.

-

Vehicle: Normal saline (0.9% NaCl) or an appropriate vehicle used in the formulations (e.g., 0.5% starch suspension).

-

Equipment:

-

Metabolic cages for individual housing and separation of urine and feces.

-

Oral gavage needles.

-

Graduated cylinders for urine collection.

-

pH meter.

-

Flame photometer or ion-selective electrodes for Na+ and K+ analysis.

-

Chloride titrator or colorimetric assay kit for Cl- analysis.

-

Analytical balance.

-

Animal Handling and Acclimatization

-

House the rats in standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to a standard pellet diet and water.

-

Acclimatize the animals to the metabolic cages for at least 24 hours before the experiment to minimize stress-related variations.

-

Deprive the animals of food for 18 hours before the experiment but allow free access to water to ensure uniform hydration and minimize variability.

Experimental Design and Dosing

-

Randomly divide the rats into groups (n=6 per group). A typical study design includes:

-

Group I (Control): Receives the vehicle only (e.g., Normal Saline, 5 mL/kg).

-

Group II (Reference Standard): Receives Furosemide (10 mg/kg, p.o.).

-

Group III (Test Formulation A): Receives this compound Formulation A at a specific dose.

-

Group IV (Test Formulation B): Receives this compound Formulation B at the same dose as Group III.

-

-

To ensure a uniform water and salt load, administer normal saline (e.g., 5 mL/100g body weight) to all animals orally 60 minutes before administering the test substances.

-

Prepare suspensions or solutions of the test formulations and reference standard in the appropriate vehicle just before administration.

-

Administer the assigned substance to each rat via oral gavage.

Urine Collection and Analysis

-

Immediately after dosing, place each rat in an individual metabolic cage.

-